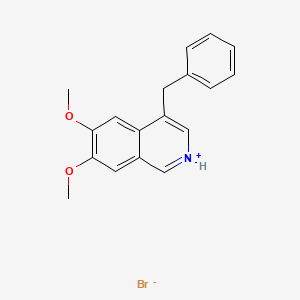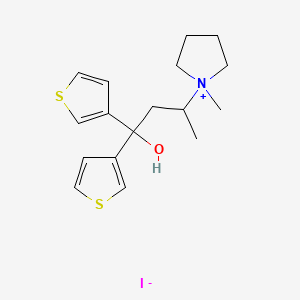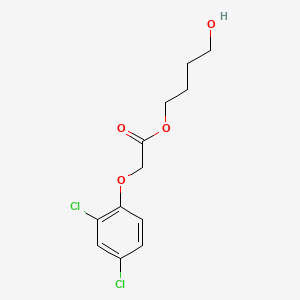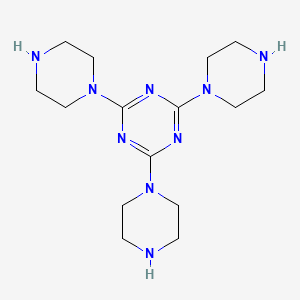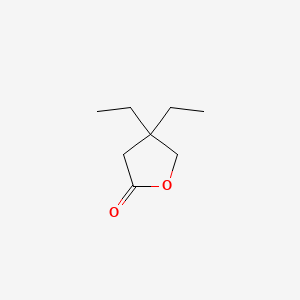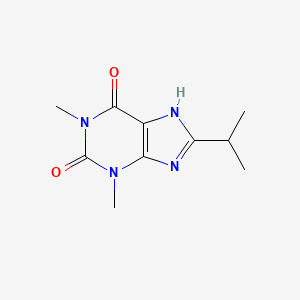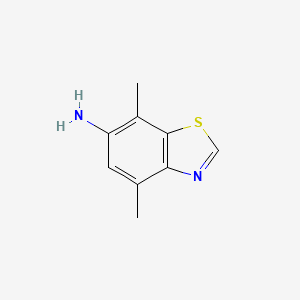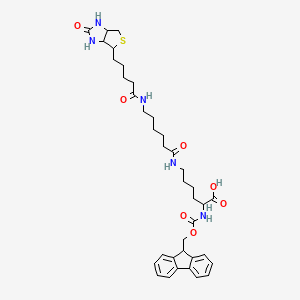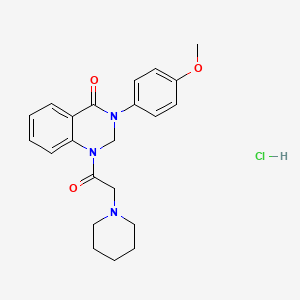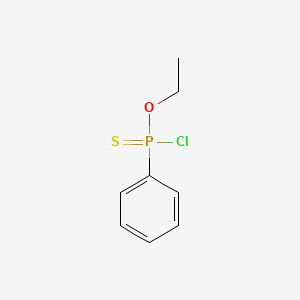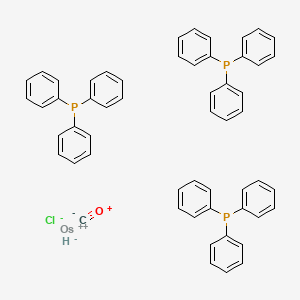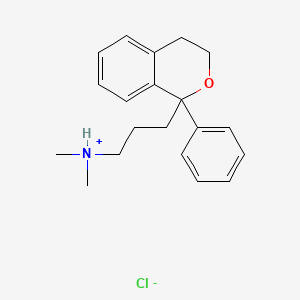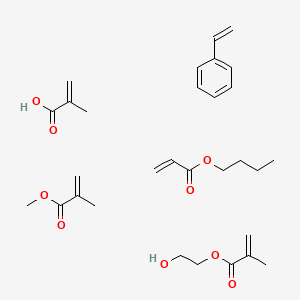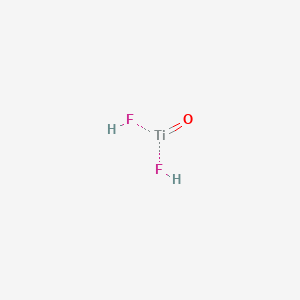
Titanium fluoride oxide (TiF2O)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Titanium fluoride oxide (TiF2O) is an inorganic compound that combines the properties of titanium, fluorine, and oxygen. It is known for its unique chemical and physical properties, which make it a subject of interest in various scientific fields. The compound is characterized by its molecular formula TiF2O and a molecular weight of approximately 101.863 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Titanium fluoride oxide can be synthesized through various methods. One common approach involves the fluorination of titanium dioxide (TiO2) using molecular fluorine (F2) or hydrogen fluoride (HF). For instance, the fluorination of anatase TiO2 with molecular fluorine can yield TiF2O . Another method includes the solvothermal synthesis, where titanium precursors are treated with hydrofluoric acid under controlled conditions .
Industrial Production Methods: While specific industrial production methods for titanium fluoride oxide are not extensively documented, the processes likely involve large-scale fluorination reactions similar to those used in laboratory settings. The choice of precursor materials, reaction conditions, and purification steps are optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Titanium fluoride oxide undergoes various chemical reactions, including:
Oxidation: TiF2O can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced under specific conditions to yield lower oxidation state species.
Substitution: Fluorine atoms in TiF2O can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as oxygen or ozone can be used.
Reduction: Reducing agents like hydrogen or metal hydrides are employed.
Substitution: Halogen exchange reactions can be facilitated using halogenating agents like chlorine or bromine.
Major Products Formed:
Oxidation: Higher oxidation state compounds of titanium.
Reduction: Lower oxidation state titanium species.
Substitution: Halogenated derivatives of titanium fluoride oxide.
Applications De Recherche Scientifique
Titanium fluoride oxide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which titanium fluoride oxide exerts its effects is largely dependent on its interaction with other molecules and materials. In catalytic applications, TiF2O facilitates reactions by providing active sites for reactants to interact. Its unique electronic structure allows it to participate in redox reactions, making it an effective catalyst. In biomedical applications, its biocompatibility and stability under physiological conditions enable it to interact with biological molecules without causing adverse effects .
Comparaison Avec Des Composés Similaires
Titanium dioxide (TiO2): A widely studied compound known for its photocatalytic properties.
Titanium oxyfluoride (TiOF2): Shares similarities with TiF2O but differs in its fluorine content and structural properties.
Titanium nitride (TiN): Known for its hardness and use in coatings.
Uniqueness of Titanium Fluoride Oxide: Titanium fluoride oxide stands out due to its unique combination of fluorine and oxygen, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in diverse fields highlight its versatility and importance in scientific research.
Propriétés
Numéro CAS |
13537-16-1 |
|---|---|
Formule moléculaire |
F2H2OTi |
Poids moléculaire |
103.879 g/mol |
Nom IUPAC |
oxotitanium;dihydrofluoride |
InChI |
InChI=1S/2FH.O.Ti/h2*1H;; |
Clé InChI |
ZHLHFHDGXLSFSR-UHFFFAOYSA-N |
SMILES canonique |
O=[Ti].F.F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



